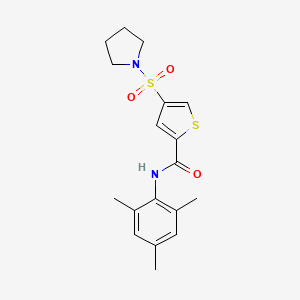

6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves strategies that ensure the formation of the 1,3-benzoxazine ring. A novel approach to synthesizing 4H-1,4-benzoxazines has been demonstrated by Kudo, Furuta, and Sato (1996), where methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate and 1-bromo-3,3-dimethyl-2-butanone were reacted in the presence of lithium bis(trimethylsilyl)amide, yielding 4H-1,4-benzoxazine in good yield (Kudo, Furuta, & Sato, 1996). This method highlights the complexity and creativity required in synthesizing such compounds, ensuring the correct formation of the benzoxazine ring while introducing various substituents.

科学的研究の応用

Material Science and Nonlinear Optics

Research into the crystal structures and packing of compounds similar to 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has been conducted to explore their potential in nonlinear optics (NLO) materials. For instance, the study by Boese et al. (2002) on the crystal structures of related triazine structures highlights their significance in developing octupolar NLO materials. These compounds exhibit interesting properties such as C–H...F and C–H...π hydrogen bonds, forming dimeric Piedfort Units (PU) that extend into elaborate two-dimensional networks, potentially useful for NLO applications (Boese et al., 2002).

Medicinal Chemistry: Antimicrobial and Antitumor Activities

Derivatives of 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine have shown moderate activity on intracellular calcium, suggesting potential in therapeutic applications. Bourlot et al. (1998) discovered that certain amino side chain-bearing 1,4-benzoxazines exhibited superior potency in modulating intracellular calcium levels, which is significant in understanding cellular signaling and potential therapeutic interventions (Bourlot et al., 1998).

Furthermore, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have been synthesized, demonstrating potent in vitro antibacterial activity. These compounds, featuring a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, showcased enhanced efficacy against quinolone-resistant Gram-positive clinical isolates, indicating their potential as new antibacterial agents (Asahina et al., 2008).

Herbicide Development

The benzoxazinone skeleton, which is structurally related to 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine, has been explored for its utility in developing new herbicide models. Macias et al. (2006) investigated the effects of aromatic ring functionalization on phytotoxicity, finding that certain fluorine and chlorine substitutions significantly increased herbicidal activity. This research suggests the potential of such compounds in agricultural applications, offering new leads for herbicide development (Macias et al., 2006).

特性

IUPAC Name |

6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO/c1-10-7-15-14(11(2)16(10)17)8-19(9-20-15)13-5-3-12(18)4-6-13/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWSISQVIWOCIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CN(CO2)C3=CC=C(C=C3)F)C(=C1Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)

![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)